Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- is a heterocyclic aromatic organic compound. It is a derivative of benzoxazole, which is known for its wide range of applications in medicinal chemistry due to its diverse biological activities. This compound features a benzodioxole moiety, which is a fused ring system containing both benzene and dioxole rings, attached to the benzoxazole core via an ethenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the reaction of 2-aminophenol with aldehydes in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of efficient catalytic systems to ensure high yields and purity. For example, the use of magnetic solid acid nanocatalysts has been reported to provide good yields under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole derivatives can undergo various types of chemical reactions, including:
Oxidation: Benzoxazole derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert benzoxazole derivatives into their reduced forms.
Substitution: Substitution reactions, such as halogenation, nitration, and sulfonation, can introduce different substituents onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, but they often involve the use of solvents like methanol, ethanol, or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield oxides, while substitution reactions can produce halogenated or nitrated benzoxazole derivatives .
Scientific Research Applications
Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of benzoxazole derivatives involves their interaction with specific molecular targets and pathways. For example, some benzoxazole derivatives have been found to inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- include other benzoxazole derivatives, such as:
- Benzoxazole-2-thiol
- 2-((1H-benzimidazol-2-yl)methyl)thio)benzoxazole
- Ethyl 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate
Uniqueness
What sets benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- apart from other similar compounds is its unique structure, which combines the benzoxazole core with a benzodioxole moiety. This structural feature can impart distinct biological activities and chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
92795-36-3 |
---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H11NO3/c1-2-4-13-12(3-1)17-16(20-13)8-6-11-5-7-14-15(9-11)19-10-18-14/h1-9H,10H2 |
InChI Key |
DPSXZXQPFAYPNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.